Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
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Overview
Description
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a perfluorinated compound designed to replace perfluorooctanoic acid (PFOA) due to its environmental persistence and systemic toxicity . This compound is part of the class of per- and polyfluoroalkyl substances (PFASs), known for their strong carbon-fluorine bonds, making them highly stable and useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate involves the reaction of hexafluoropropylene oxide (HFPO) with appropriate reagents to form the desired product . The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the formation of the compound without unwanted by-products .
Industrial Production Methods
Industrial production of this compound involves the use of HFPO in a multi-step process to produce hexafluoropropylene oxide dimer acid fluoride (FRD-903), which is then converted to the ammonium salt form (FRD-902) for use in various applications . This process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate involves its interaction with specific molecular targets and pathways. It has been shown to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, influencing various metabolic pathways . This interaction leads to changes in liver peroxisome proliferation and other metabolic effects .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): The predecessor of Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, known for its environmental persistence and toxicity.
Hexafluoropropylene oxide dimer acid (HFPO-DA): Another similar compound used in the production of fluoropolymers.
Uniqueness
This compound is unique due to its improved environmental profile compared to PFOA, with lower bioaccumulation and toxicity . Its strong carbon-fluorine bonds provide exceptional stability, making it highly effective in industrial applications .
Properties
CAS No. |
78755-31-4 |
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Molecular Formula |
C12H5F11O3 |
Molecular Weight |
406.15 g/mol |
IUPAC Name |
phenyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
InChI |
InChI=1S/C12H5F11O3/c13-8(10(16,17)18,7(24)25-6-4-2-1-3-5-6)26-12(22,23)9(14,15)11(19,20)21/h1-5H |
InChI Key |
NGWMIKDDFJVFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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